N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a compound with a similar structure was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction methods . In these compounds, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° . The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings .Scientific Research Applications
Polymer Synthesis and Properties
A study focused on synthesizing new diamines, including thiazole derivatives, and polymerizing them with various anhydrides to produce polyimides with high solubility and thermal stability. These polymers show potential applications in high-performance materials due to their excellent thermal properties and solubility in common organic solvents (Butt et al., 2005).
Organic Electronics
Research on phenylbenzoxazole-based organic compounds, including a study on thiazole derivatives, demonstrates their significant potential in organic electronics. These compounds exhibit aggregation-induced enhanced emission (AIE), useful for developing high-efficiency solid-state luminophores. The study highlights the mechanism behind emission enhancement in solid states, which is critical for designing better organic electronic devices (Qian et al., 2012).
Antimicrobial Applications
A series of thiazole derivatives have been synthesized and tested for their antimicrobial properties. These compounds showed promising antibacterial and antifungal activities, indicating their potential as therapeutic agents against microbial diseases (Desai et al., 2013).
Anticancer Research
Another study designed and synthesized thiazole derivatives to evaluate their anticancer activity. Some of these compounds displayed moderate to excellent anticancer activities against various cancer cell lines, suggesting the potential of thiazole compounds in developing new anticancer therapies (Ravinaik et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives typically exert their effects by interacting with various biological targets . The substituents at positions 2 and 4 of the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, which may affect the therapeutic outcome .
Biochemical Pathways
Thiazole derivatives are known to interact with various targets and induce biological effects . The exact pathways affected would depend on the specific targets of this compound.
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2OS/c23-17-10-11-18(19(24)12-17)20-13-28-22(25-20)26-21(27)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFCZIANIKFUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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